molecular formula C7H11N3O B13164523 1-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one

1-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one

Cat. No.: B13164523
M. Wt: 153.18 g/mol
InChI Key: OYGHBLQWXXFLAT-UHFFFAOYSA-N
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Description

1-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one is a β-ketoamine derivative featuring a pyrazole moiety substituted at the 4-position with a methyl group. The compound combines a reactive ketone group with an amine functional group, making it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles or pharmacophores. Its structure is characterized by a planar pyrazole ring linked to a propan-2-one backbone via a methylene group.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-amino-3-(1-methylpyrazol-4-yl)propan-2-one

InChI

InChI=1S/C7H11N3O/c1-10-5-6(4-9-10)2-7(11)3-8/h4-5H,2-3,8H2,1H3

InChI Key

OYGHBLQWXXFLAT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC(=O)CN

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methyl-1H-pyrazol-4-yl Intermediate

One common approach involves preparing a 1-methyl-1H-pyrazole derivative first, which can be functionalized for subsequent coupling. For example, preparation of 1-methyl-1H-pyrazole-4-carboxylic acid derivatives has been reported with high purity and yield through cyclization and condensation reactions involving methylhydrazine and difluoroacetyl intermediates under controlled conditions, using catalysts such as sodium iodide or potassium iodide to improve selectivity and yield.

Formation of the Amino-Propan-2-one Backbone

The amino-propan-2-one moiety can be synthesized by introducing an amino group at the 1-position of a 3-carbon ketone (propan-2-one). This can be achieved through reductive amination or nucleophilic substitution reactions on suitable precursors such as α-bromoacetone or α-chloropropanone derivatives.

Coupling of Pyrazole and Amino-Propanone Units

The key step involves linking the 1-methyl-1H-pyrazol-4-yl group to the amino-propan-2-one. This can be done via nucleophilic substitution or condensation reactions, often facilitated by palladium-catalyzed cross-coupling reactions or other organometallic catalysis techniques. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed to attach pyrazolyl groups to various backbones with high efficiency.

Detailed Method from Patent Literature

A notable preparation method for related pyrazole derivatives involves:

  • Step 1: Substitution/Hydrolysis Reaction

    • Dissolve an α,β-unsaturated ester and an acid-binding agent (e.g., triethylamine) in an organic solvent such as dioxane or tetrahydrofuran.
    • Add 2,2-difluoroacetyl halide dropwise at low temperature to form an α-difluoroacetyl intermediate.
    • Hydrolyze with alkali to obtain the intermediate carboxylic acid solution.
  • Step 2: Condensation/Cyclization Reaction

    • Add a catalyst (sodium iodide or potassium iodide) to the intermediate solution.
    • React with methylhydrazine aqueous solution at low temperature to induce condensation and cyclization.
    • Acidify and recrystallize to obtain pure pyrazole carboxylic acid derivatives.

This method yields high purity products (above 99.5% HPLC purity) with yields around 75-78%, and minimizes isomer impurities through controlled reaction conditions and recrystallization steps.

Catalysts and Solvents

  • Catalysts: Sodium iodide, potassium iodide, palladium complexes (e.g., X-Phos Pd G2)
  • Solvents: Dioxane, tetrahydrofuran, dichloromethane, 1,2-dichloroethane, aqueous ethanol mixtures for recrystallization
  • Acid-binding agents: Triethylamine, N,N-diisopropylethylamine

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Yield (%) Purity (HPLC) Notes
Substitution/Hydrolysis α,β-unsaturated ester, 2,2-difluoroacetyl halide, triethylamine, dioxane Low temperature (0 to -30 °C) ~75-78 >99.5% Controlled dropwise addition
Condensation/Cyclization Methylhydrazine aqueous solution, sodium/potassium iodide catalyst -30 to 20 °C, then reflux Acidification and recrystallization
Pd-Catalyzed Coupling (alternative) 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd catalyst, base, dioxane/water 80 °C, 12 h High High Suzuki-Miyaura cross-coupling

Research Findings and Optimization

  • Reaction yields and purity are highly dependent on precise temperature control, reagent stoichiometry, and choice of catalyst.
  • Recrystallization from aqueous ethanol mixtures enhances purity and reduces isomer content.
  • Use of palladium-catalyzed coupling allows for versatile functionalization of the pyrazole ring, enabling synthesis of derivatives with varied substituents.
  • The choice of acid-binding agent and solvent influences reaction rates and selectivity.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one: This analogue replaces the amine group with an anilino substituent and introduces a conjugated enone system, which may alter electronic properties and reactivity .

Reactivity and Functional Group Compatibility

  • Amine vs. Anilino Groups: The primary amine in the target compound offers superior nucleophilicity compared to the anilino group in (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one, enabling easier functionalization via alkylation or acylation .
  • Ketone Stability: The β-keto group in the target compound may exhibit keto-enol tautomerism, a feature absent in the spirocyclic analogue (CAS 2044838-01-7), which has a fixed lactam structure .

Hypothetical Data Table

Property 1-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one 3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one (2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one
Molecular Weight ~193.22 g/mol (estimated) 249.31 g/mol ~349.40 g/mol (estimated)
Solubility (Polar Solvents) High (due to amine and ketone) Moderate (spirocyclic system reduces polarity) Low (hydrophobic phenyl and anilino groups)
Synthetic Steps 2–3 steps 4–5 steps 3–4 steps
Functionalization Potential High Limited by rigid spirocycle Moderate (enone system reactive)

Research Findings and Limitations

  • Biological Activity: No direct pharmacological data are provided; however, pyrazole derivatives are frequently explored as kinase inhibitors or anti-inflammatory agents.

Biological Activity

1-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one, a compound with the molecular formula C7H10N4OC_7H_{10}N_4O and a molecular weight of 153.18 g/mol, is gaining attention in medicinal chemistry due to its diverse biological activities. The compound features a pyrazole ring, which is known for its potential interactions with various biological targets, making it significant in drug development and therapeutic applications.

Chemical Structure and Properties

The structure of 1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one includes:

  • An amino group
  • A propanone moiety
  • A methyl-substituted pyrazole

These structural components contribute to its unique chemical properties and biological activities, particularly in modulating pain pathways and exhibiting anti-inflammatory effects.

Anti-inflammatory and Analgesic Properties

Research indicates that 1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one exhibits significant anti-inflammatory and analgesic activities. Preliminary studies suggest that this compound may interact with enzymes and receptors involved in pain modulation, although the precise mechanisms remain to be fully elucidated.

Enzyme Interaction Studies

The compound has been studied for its binding affinity to various biological targets. Interaction studies have focused on its potential to inhibit enzymes linked to inflammatory responses. For example, comparisons with similar compounds show that structural variations can significantly influence biological activity:

Compound NameMolecular FormulaBiological ActivityUnique Features
1-Amino-3-(1H-pyrazol-4-yl)propan-2-oneC7H10N4OPotential anti-inflammatoryLacks methyl substitution
3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-olC8H12N4OAnalgesic propertiesContains additional methyl group
1-Amino-3-(2-methylpropyl)-1H-pyrazol-4-yloxy)propan-2-oneC10H19N3OUnder investigationLarger alkyl side chain

This table illustrates how variations in structure can affect the pharmacological properties of these compounds.

In Vitro Studies

Recent studies have demonstrated the efficacy of pyrazole derivatives, including 1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one, in various in vitro assays. For instance, compounds similar in structure have shown promising results in inhibiting alpha-amylase, an enzyme linked to carbohydrate metabolism. The IC50 values for these compounds were significantly lower than those of standard controls such as acarbose, indicating a strong potential for therapeutic applications .

In Vivo Studies

In vivo assessments have also been conducted to evaluate the analgesic properties of pyrazole derivatives. For example, studies involving animal models have provided insights into the anti-inflammatory effects of these compounds, showcasing their potential as therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one, and how can purity be ensured?

  • Answer : The compound can be synthesized via condensation reactions involving pyrazole aldehydes and amino ketones. For example, a Claisen-Schmidt condensation between 1-methyl-1H-pyrazole-4-carbaldehyde and a β-amino ketone derivative, followed by purification using column chromatography (ethyl acetate/hexane mixtures) and recrystallization from solvents like 2-propanol . Purity should be confirmed via HPLC, NMR, and mass spectrometry.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • Answer :

  • NMR : Focus on resolving pyrazole proton signals (δ 7.5–8.5 ppm for pyrazole C-H) and amine protons (δ 1.5–3.0 ppm). Use 13C^{13}\text{C}-DEPT to identify quaternary carbons in the pyrazole ring .
  • IR : Confirm the presence of ketone (C=O stretch ~1700 cm1^{-1}) and amine (N-H stretch ~3300 cm1^{-1}) functional groups .
  • MS : High-resolution ESI-MS is critical to distinguish molecular ion peaks from fragmentation products .

Q. What solvent systems are suitable for crystallization, and how does molecular packing influence stability?

  • Answer : Polar aprotic solvents (e.g., dichloromethane, ethyl acetate) or alcohol/water mixtures are effective. Molecular packing, influenced by hydrogen bonding between the amine and ketone groups, can stabilize the crystal lattice. Use SHELXL for refining crystallographic data to resolve packing motifs .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate noncovalent interactions in this compound’s supramolecular assemblies?

  • Answer : Multiwfn can analyze electron density topology (e.g., Laplacian, bond critical points) to map hydrogen bonds and van der Waals interactions. For instance, the amine-ketone hydrogen bond network can be visualized via electron localization function (ELF) plots, with steric repulsion analyzed using reduced density gradient (RDG) surfaces .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths, reaction yields)?

  • Answer :

  • Structural discrepancies : Compare X-ray crystallographic bond lengths (via SHELXL refinement ) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces.
  • Yield variations : Use sensitivity analysis (e.g., Design of Experiments) to identify critical reaction parameters (temperature, stoichiometry) affecting yields .

Q. How can mechanistic studies differentiate between competing pathways in the synthesis of derivatives (e.g., regioselectivity in pyrazole substitution)?

  • Answer :

  • Kinetic studies : Monitor intermediates via in situ FTIR or 19F^{19}\text{F}-NMR (if fluorinated analogs are used).
  • DFT calculations : Compare activation energies for competing pathways (e.g., nucleophilic attack at C3 vs. C5 of the pyrazole ring) using Gaussian or ORCA software. Transition state modeling can predict regioselectivity .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Computational Analysis : Multiwfn for electron density topology ; Gaussian for DFT calculations .
  • Synthesis Optimization : Column chromatography (ethyl acetate/hexane gradients) ; recrystallization in 2-propanol .

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